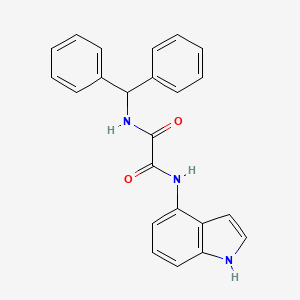
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety with two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boron reagent . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline has several applications in scientific research:
作用机制
The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects.
相似化合物的比较
Similar Compounds
N,N-dimethyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Similar structure with additional methyl groups on the pyrrole ring.
N,N-dimethyl-4-(2-methyl-5-(2-trifluoromethyl)phenyl-1H-pyrrol-1-yl)aniline: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,1-2H3 |
InChI 键 |
JRVJUKTUQMOQCA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine](/img/structure/B14122242.png)
![Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate](/img/structure/B14122250.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B14122273.png)
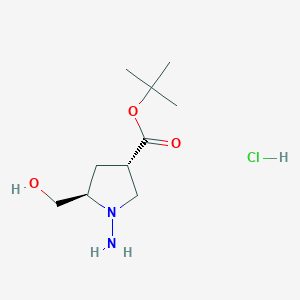
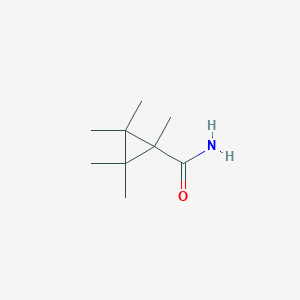
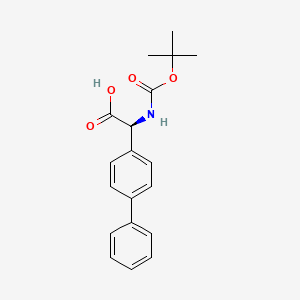


![N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14122304.png)
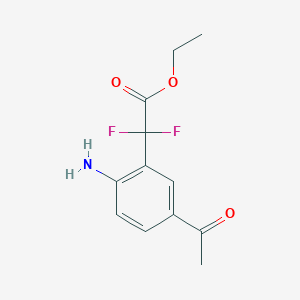
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
